molecular formula C10H17NO4 B3392938 trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- CAS No. 153861-53-1

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

Cat. No.: B3392938
CAS No.: 153861-53-1
M. Wt: 215.25 g/mol
InChI Key: ZVABYODYESELSO-NKWVEPMBSA-N
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Description

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: is a chemical compound with the molecular formula C10H17NO4[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl ...](https://www.sigmaaldrich.com/US/en/product/synthonixcorporation/sy3465084504?context=bbe). It is a derivative of cyclopropane, featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group[{{{CITATION{{{_1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl .... This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- typically involves the following steps:

  • Cyclopropanation: : The starting material, a suitable alkene, undergoes cyclopropanation using a reagent like diazomethane or Simmons-Smith reagent[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...[{{{CITATION{{{_2{trans-2-Phenyl-1-cyclopropanecarboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C939902&Mask=200).

  • Carboxylation: : The cyclopropane derivative is then carboxylated to introduce the carboxylic acid group[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...[{{{CITATION{{{_2{trans-2-Phenyl-1-cyclopropanecarboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C939902&Mask=200).

  • Boc Protection: : The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under mild conditions to yield the final product[_{{{CITATION{{{1{trans-cyclopropanecarboxylic acid, 2-[(1,1-dimethylethoxy)carbonyl ...[{{{CITATION{{{_2{trans-2-Phenyl-1-cyclopropanecarboxylic acid - NIST Chemistry WebBook](https://webbook.nist.gov/cgi/cbook.cgi?ID=C939902&Mask=200).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficiency and safety. The carboxylation and Boc protection steps are typically carried out in batch reactors with precise control over reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the cyclopropane ring or the carboxylic acid group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones.

  • Reduction: : Alcohols, amines.

  • Substitution: : Substituted cyclopropanes, esters.

Scientific Research Applications

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: has several scientific research applications:

  • Chemistry: : It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

  • Biology: : The compound can be used as a probe to study biological systems and enzyme mechanisms.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- exerts its effects involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization. The cyclopropane ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-: is unique due to its cyclopropane ring and Boc-protected amino group. Similar compounds include:

  • Cyclopropanecarboxylic acid: : Lacks the Boc-protected amino group.

  • Boc-protected amino acids: : Lack the cyclopropane ring.

  • trans-2-Phenyl-1-cyclopropanecarboxylic acid: : Contains a phenyl group instead of the Boc-protected amino group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]- .

Properties

IUPAC Name

(1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVABYODYESELSO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638768-80-5
Record name rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
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trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
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trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
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trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
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trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-
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trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-

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